1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Description
1-[(4-Fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, commonly known as flunarizine (FZ), is a calcium channel blocker and antihistamine with clinical applications in migraine prophylaxis and vestibular disorders. Its structure features a bis(4-fluorophenyl)methyl group and an (E)-configured cinnamyl (3-phenylprop-2-enyl) moiety attached to a piperazine ring . The (E)-isomer configuration is critical for biological activity, as Z-isomers exhibit reduced efficacy . Flunarizine’s crystal structure was first resolved in 2001 , and its metabolic pathways involve cytochrome P450-mediated oxidation .
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPVQFLPDMNDG-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Flunarizine Impurity B, also known as “1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine” or “Defluoro Flunarizine Dihydrochloride”, primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties.
Biochemical Analysis
Biochemical Properties
Flunarizine Impurity B is known to interact with various enzymes, proteins, and other biomolecules. It is a selective calcium entry blocker with calmodulin binding properties. This interaction with calcium channels and calmodulin plays a significant role in its biochemical reactions.
Cellular Effects
Flunarizine Impurity B has been observed to have effects on various types of cells and cellular processes. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores. This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Flunarizine Impurity B involves its ability to physically plug the channel of extracellular calcium influx through myocardial and vascular membrane pores. This leads to a decrease in intracellular calcium, which inhibits the contractile processes of smooth muscle cells.
Temporal Effects in Laboratory Settings
In laboratory settings, Flunarizine Impurity B has been observed to have temporal effects. It is used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies
Biological Activity
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, also known as Flunarizine Impurity B, is a synthetic compound belonging to the piperazine class. With a molecular weight of 386.5 g/mol and the formula C26H27FN2, this compound exhibits significant biological activity, particularly through its interactions with various receptors and enzymes. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- A piperazine ring .
- A 4-fluorophenyl group .
- An (E)-3-phenylprop-2-enyl substituent .
The presence of these functional groups contributes to its unique pharmacological properties.
This compound exhibits its biological activity primarily through the following mechanisms:
- Calcium Channel Modulation : The compound has been shown to interact with calcium channels, which play a crucial role in vascular smooth muscle contraction and neuronal excitability. This interaction may contribute to its efficacy in treating conditions like migraines and vertigo.
- Acetylcholinesterase Inhibition : It acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is beneficial for cognitive functions and memory enhancement, making it a candidate for treating neurodegenerative disorders.
- Histamine H1 Receptor Interaction : The compound also interacts with histamine H1 receptors, which are involved in various physiological processes including allergic responses and neurotransmission.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Calcium Channel Blockade | Modulates calcium influx | Treatment of migraines, vertigo |
| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Cognitive enhancement, treatment of Alzheimer's |
| Histamine H1 Receptor Interaction | Involves neurotransmission modulation | Allergy treatment, sedation |
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Cognitive Enhancement : Research indicates that the inhibition of acetylcholinesterase can lead to improved cognitive function in models simulating Alzheimer's disease. The compound demonstrated significant potential in enhancing memory retention in animal studies .
- Vascular Effects : Studies have shown that the compound's ability to modulate calcium channels can lead to vasodilation, making it useful in managing conditions associated with vascular constriction.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against excitotoxicity in neuronal cells, suggesting a role in preventing neurodegeneration .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-piperazine | Contains a fluorophenyl group | Lacks additional aromatic substituents |
| N-(2-benzhydryloxyethyl)-piperazine | Substituted at nitrogen with benzhydryl group | Different functional group leading to varied activity |
| 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-piperazine | Contains methoxy substituent | Enhanced lipophilicity due to methoxy group |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is with a molecular weight of approximately 386.5 g/mol. Its structure features a piperazine ring substituted with a 4-fluorophenyl group and an (E)-3-phenylprop-2-enyl group, which contribute to its unique properties and potential applications in medicinal chemistry .
Research indicates that this compound exhibits significant biological activity. Its interactions with various receptors and channels include:
- Calcium Channels: Modulation of calcium channels may influence neuronal excitability and vascular smooth muscle contraction.
- Histamine H1 Receptors: Potential antihistaminic effects could be explored for treating allergic reactions or conditions like vertigo .
Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Neurology | Treatment for Alzheimer's disease and cognitive enhancement |
| Vascular Health | Improvement in peripheral blood flow and treatment for vascular disorders |
| Pain Management | Use in migraine therapy through modulation of neurotransmitter levels |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
- Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases.
- Vasodilatory Properties: Research indicated that it could induce vasodilation in isolated vascular tissues, supporting its application in treating peripheral vascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnarizine (CZ): Prototypic Non-Fluorinated Analog
- Structural Differences : CZ replaces the bis(4-fluorophenyl)methyl group with a diphenylmethyl group and retains the (E)-cinnamyl chain.
- Pharmacological Profile : Both FZ and CZ are calcium channel blockers, but FZ’s fluorination enhances metabolic stability.
- Metabolism: FZ undergoes slower N-dealkylation (forming M-3: 4,4’-difluorobenzophenone) compared to CZ due to fluorine’s electron-withdrawing effects . Formation clearance (Clf) for FZ’s metabolites (M-1, M-2, M-3) is lower than CZ’s, particularly for M-3 (Clf: 0.24 vs. 0.47 mL/min/mg protein in female rats) .
| Parameter | Flunarizine (FZ) | Cinnarizine (CZ) |
|---|---|---|
| Substituents | Bis(4-fluorophenyl)methyl | Diphenylmethyl |
| Metabolic Stability | Higher (fluorine effect) | Lower |
| Clf (M-3) | 0.24 mL/min/mg | 0.47 mL/min/mg |
Z-Isomer of Flunarizine
- Structural Differences : The Z-isomer (compound I) has a reversed configuration at the cinnamyl double bond .
- Activity : The (E)-isomer of FZ exhibits superior biological activity, likely due to enhanced receptor binding or membrane permeability . The Z-isomer’s synthesis was only recently achieved, emphasizing the challenges in stereochemical control .
GBR Series (Dopamine Transporter Ligands)
- Examples : GBR-12909 (3-phenylpropyl substituent) and GBR-13069 (E-cinnamyl group with bis(4-fluorophenyl)methoxyethyl) .
- Structural Modifications :
- GBR-12909 replaces the cinnamyl group with a 3-phenylpropyl chain and adds a methoxyethyl group.
- GBR-13069 retains the E-cinnamyl group but introduces a bis(4-fluorophenyl)methoxyethyl substituent.
- Pharmacological Target: These analogs bind dopamine (DAT) and serotonin transporters (SERT) with nanomolar affinity, unlike FZ’s calcium channel action .
- Behavioral Effects : GBR-12909 and analogs maintain self-administration in primates at doses comparable to cocaine (0.01–0.56 mg/kg/injection) .
Antihistamines (Meclizine, Buclizine)
- Structural Similarities : Meclizine (MCZ) and buclizine (BCZ) share the benzhydryl (diphenylmethyl) piperazine core but lack fluorine substituents .
- Functional Differences :
Thiazolylhydrazone Derivatives
- Structural Modifications : Compounds like 3a–k feature a 4-(4-fluorophenyl)piperazine linked to a thiazolylhydrazone group .
- Activity : These derivatives inhibit acetylcholinesterase (AChE), diverging from FZ’s calcium channel action. For example, compound 3a shows IC50 = 1.2 µM for AChE .
Key Findings and Implications
Fluorination Enhances Stability: FZ’s bis(4-fluorophenyl) group reduces CYP-mediated metabolism, prolonging its half-life compared to CZ and non-fluorinated antihistamines .
Stereochemistry Dictates Activity : The (E)-configuration in FZ is critical for calcium channel binding, while Z-isomers are less potent .
Substituent-Driven Target Shifts : Adding methoxyethyl or propyl groups (as in GBR analogs) redirects activity toward neurotransmitter transporters, highlighting structural plasticity in piperazine-based drugs .
Clinical Advantages: FZ’s combination of fluorination and E-cinnamyl configuration provides a balanced profile of vascular selectivity and metabolic stability, distinguishing it from older antihistamines and non-fluorinated analogs.
Q & A
Basic Research Question
- NMR : Assign peaks using ¹H-¹H COSY and NOESY to confirm stereochemistry (e.g., distinguishing (E)- and (Z)-isomers of the propenyl group) .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate the (E)-configuration of the propenyl chain .
- X-ray Crystallography : Resolve crystal packing effects and hydrogen-bonding networks, critical for understanding solid-state stability .
What biological activities have been reported for this compound, and what experimental models are used for validation?
Basic Research Question
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC values reported as 8–32 µg/mL) .
- Antihistamine Potential : Evaluated in vitro via histamine H₁ receptor binding assays (IC₅₀ values compared to cinnarizine, a structural analog) .
- Neuroprotective Effects : Assessed in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress induced by H₂O₂ .
How do structural modifications (e.g., fluorophenyl vs. nitrophenyl substituents) influence bioactivity?
Advanced Research Question
SAR Insights :
- Fluorophenyl Group : Enhances lipophilicity and CNS penetration, critical for neuroactive compounds .
- Propenyl Chain : The (E)-configuration improves binding to hydrophobic pockets in target proteins (e.g., histamine receptors) .
Methodology : - Compare IC₅₀ values of analogs in receptor-binding assays.
- Use molecular docking (AutoDock Vina) to map interactions with target proteins .
How can contradictory data in antimicrobial activity across studies be addressed?
Advanced Research Question
- Source of Contradictions : Variability in bacterial strains, inoculum size, or solvent effects (e.g., DMSO toxicity at high concentrations).
- Resolution :
- Standardize protocols using CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .
What analytical techniques ensure purity and stability of this compound under storage?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% required for pharmacological studies) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., oxidation of the propenyl group) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
How can computational modeling predict metabolic pathways and toxicity?
Advanced Research Question
- Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
- Toxicity Profiling : Predict hepatotoxicity via ProTox-II, focusing on structural alerts like the fluorophenyl group .
What is the impact of isomerism (E/Z) on pharmacological activity?
Advanced Research Question
- Activity Differences : (E)-isomers show 10–20× higher affinity for histamine receptors than (Z)-isomers due to steric hindrance in the latter .
- Validation : Separate isomers via chiral HPLC and test in receptor-binding assays.
How can solubility challenges be addressed in formulation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
